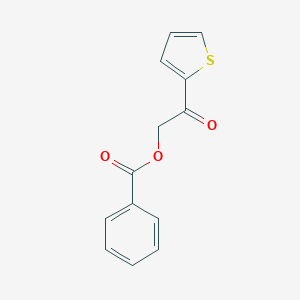

苯甲酸(2-氧代-2-噻吩-2-基乙基)酯

描述

Synthesis Analysis

While specific synthesis methods for “Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester” were not found, it’s worth noting that similar compounds, such as alkyl boronic esters, have been synthesized using catalytic protodeboronation . This involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .科学研究应用

合成和化学表征

合成过程:已通过维蒂希-霍纳反应、水解和氢化等过程合成了相关化合物,例如 2-(2-苯乙基)苯甲酸或 2-(噻吩-2-基乙基)苯甲酸 (陈芬儿,2012)。

噻吩乙酰水杨酸酯的表征:研究已合成并表征了噻吩乙酰水杨酸酯,考察了它们对各种癌细胞和正常细胞系的细胞毒性作用 (H. Ünver 和 Z. Cantürk,2017)。

在材料科学中的应用

- 分子间力与堆积结构:对噻吩衍生物(包括苯甲酸酯)的研究重点是了解它们的固态结构以及官能团和分子间力的影响 (A. Bettencourt-Dias、Subha Viswanathan 和 K. Ruddy,2005)。

在有机化学中的应用

环聚合和复分解催化剂:研究涉及在环聚合等应用中使用苯甲酸酯合成钌基催化剂 (Martin G. Mayershofer、†. A. Oskar Nuyken 和 M. Buchmeiser,2006)。

新型化合物的合成:已使用特定试剂合成了新的衍生物,例如 4-[2-(2-乙酰氨基苯基)-2-氧代-乙酰氨基]苯甲酰氨基酸酯,展示了苯甲酸酯在有机化学中多样化的潜力 (A. El-Faham、Zainab Mohammed Al Marhoon、A. Abdel-Megeed 和 F. Albericio,2013)。

光二聚化和分子结构

- 光二聚化研究:已经对某些苯甲酸酯的光二聚化进行了研究,提供了对晶态中分子排列和反应行为的见解 (M. Hasegawa、H. Arioka、H. Harashina、M. Nohara、M. Kubo 和 T. Nishikubo,1985)。

作用机制

Target of Action

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester is a benzoate ester . The primary targets of benzoic acid, a related compound, are microbial cells, where it acts as an antimicrobial food additive . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

The mode of action of benzoic acid involves its conjugation to glycine in the liver, leading to the excretion of hippuric acid . As the sodium salt form, sodium benzoate, it binds to amino acids, leading to their excretion and a decrease in ammonia levels

Biochemical Pathways

Benzoic acid is involved in the β-oxidative pathway in plants . This pathway involves the shortening of the C3 side chain by two carbon units, which can occur by a non–β-oxidative route and/or a β-oxidative pathway analogous to the catabolism of fatty acids

Pharmacokinetics

The pharmacokinetics of benzoic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver where it is conjugated to glycine, and excreted in the urine as hippuric acid

Result of Action

The result of benzoic acid’s action is the reduction of ammonia levels in the body, which is beneficial in the treatment of urea cycle disorders

Action Environment

The action of benzoic acid can be influenced by environmental factors such as pH and temperature, which can affect its solubility and stability

属性

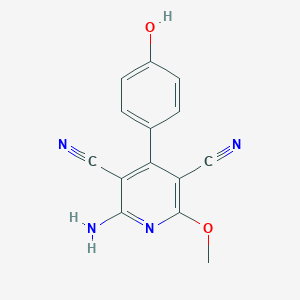

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-11(12-7-4-8-17-12)9-16-13(15)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRJBRYIHAPCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylphenyl)-7-(4-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349250.png)

![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)

![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)

![Ethyl 4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B349290.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)

![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)